molecular formula C9H10N2 B3273422 3,7-Dimethyl-1H-indazole CAS No. 58706-32-4

3,7-Dimethyl-1H-indazole

Cat. No. B3273422
CAS RN: 58706-32-4
M. Wt: 146.19 g/mol
InChI Key: JKMFVKRCTPQQED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,7-Dimethyl-1H-indazole involves several methods, including transition metal-catalyzed reactions, reductive cyclization, and direct formation of C–N and N–N bonds. Researchers have explored various synthetic routes to obtain this compound .

Scientific Research Applications

Chemical Synthesis

3,7-Dimethyl-1H-indazole, a derivative of indazole, is used in various chemical syntheses. A study by Lin et al. (2008) developed efficient and scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, which are potent IKK2 inhibitors. This process allows for scalable preparation in 40% overall yield from readily available starting material (Lin et al., 2008).

Biological and Medicinal Chemistry

  • Activation of Nitric Oxide Receptor : Selwood et al. (2001) identified that 1-benzyl-3-(3-dimethylaminopropyloxy)indazole is a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This discovery is significant for the inhibition of platelet aggregation and showcases the importance of the indazole ring in maintaining enzyme activity (Selwood et al., 2001).

  • Anticancer Properties : Groessl et al. (2007) studied complexes containing indazole and found the indazole-containing compound to show high antiproliferative activity in vitro. This suggests its potential in anticancer chemotherapy (Groessl et al., 2007).

  • Potential in Neurological Disorders : Pal and Sahu (2022) discussed the potent activity of indazole against neurological disorders like Parkinson's disease and Alzheimer's disease. They highlighted the mechanisms such as inhibition of monoamine oxidase and kinase enzymes (Pal & Sahu, 2022).

Pharmaceutical Synthesis

Indazoles, including 3,7-dimethyl-1H-indazole, are used in synthesizing various pharmaceuticals. Mal et al. (2022) reviewed the synthesis of indazole derivatives and their importance in medicinal chemistry, including anti-cancer, anti-inflammatory, and anti-bacterial applications (Mal et al., 2022).

Antibacterial and Antifungal Properties

Panda et al. (2022) reported on the antimicrobial properties of indazole derivatives, showcasing their effectiveness against various bacterial strains and fungal infections (Panda et al., 2022).

properties

IUPAC Name

3,7-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMFVKRCTPQQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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